molecular formula C19H24N4O6 B2593560 diethyl 1-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 865656-92-4

diethyl 1-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2593560
CAS RN: 865656-92-4
M. Wt: 404.423
InChI Key: BSOZRKPQICGUOH-UHFFFAOYSA-N
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Description

The compound “diethyl 1-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate” is a complex organic molecule that contains several functional groups. These include a triazole ring, an amide group, a methoxyphenyl group, and two ester groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The methoxyphenyl group is a phenyl ring (a six-membered carbon ring) with a methoxy group (O-CH3) attached . The amide group (NH-C=O) and the ester groups (R-COO-R’) are common in organic chemistry and biochemistry .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The triazole ring is known to participate in various chemical reactions . The amide and ester groups could undergo hydrolysis, among other reactions . The methoxyphenyl group might be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amide and ester groups could affect its solubility in different solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of derivatives similar to the specified compound is in corrosion inhibition. Moumeni et al. (2020) synthesized diethyl (phenylamino) methyl phosphonate derivatives, including compounds with methoxyphenyl groups, which showed significant corrosion inhibition properties on XC48 carbon steel in an acidic medium. The study highlighted the importance of the position of the OCH3 group in enhancing corrosion inhibition efficiencies, suggesting the potential utility of similar compounds in protective coatings and materials engineering (Moumeni et al., 2020).

Fluorescence and Photophysical Properties

Another field of application is in the development of novel fluorescent materials. Padalkar et al. (2015) explored the synthesis and photophysical properties of novel 2-arylated 1,2,3-triazoles, demonstrating their potential as blue-emitting fluorophores. These compounds, including derivatives of methoxyphenyl, exhibit fluorescence in the blue and green regions, making them candidates for applications in organic light-emitting diodes (OLEDs) and fluorescence microscopy (Padalkar et al., 2015).

Antimicrobial Activities

The antimicrobial potential of triazole derivatives has also been a significant area of research. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including compounds with 4-methoxyphenyl groups, which were screened for their antimicrobial activities. Some of these compounds exhibited good or moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Activities

In the realm of medicinal chemistry, triazole derivatives have been investigated for their anticancer properties. Holla et al. (2003) synthesized a series of triazole-based compounds and screened them for anticancer activity across a panel of 60 cell lines. Some compounds showed promising results, suggesting the potential of these derivatives in cancer therapy (Holla et al., 2003).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. The presence of multiple functional groups suggests that it could interact with various biological molecules .

properties

IUPAC Name

diethyl 1-[1-(4-methoxyanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6/c1-5-14(17(24)20-12-8-10-13(27-4)11-9-12)23-16(19(26)29-7-3)15(21-22-23)18(25)28-6-2/h8-11,14H,5-7H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOZRKPQICGUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 1-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate

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